molecular formula C11H10N2O3 B2942631 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 719-58-4

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B2942631
CAS No.: 719-58-4
M. Wt: 218.212
InChI Key: NJQWKPUMNAVRLV-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol This compound is known for its unique structure, which includes a cinnoline core substituted with an ethyl group and a carboxylic acid functional group

Mechanism of Action

Target of Action

The primary target of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is the HIV-1 integrase , a key enzyme in the life cycle of the HIV virus . This enzyme is responsible for integrating the viral DNA into the host genome, a crucial step in the replication of the virus.

Mode of Action

This compound acts as a strand transfer inhibitor . It binds to the active site of the HIV-1 integrase, preventing the enzyme from incorporating the viral DNA into the host genome. This inhibits the replication of the virus and slows down the progression of the disease.

Preparation Methods

The synthesis of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

  • Molecular Formula : C12H11NO3
  • Molecular Weight : 217.22 g/mol
  • CAS Number : 23789-88-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction pathways often include cyclization and functional group modifications to achieve the desired structure.

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Compounds in the quinoline family have demonstrated significant anticancer properties through the inhibition of specific kinases and receptors involved in tumor proliferation.
  • Neuroprotective Effects : Some derivatives have shown promise as inhibitors of β-secretase (BACE-1), which is implicated in Alzheimer's disease pathology. For instance, studies have identified potent analogs with low cytotoxicity and high blood-brain barrier permeability .

In Vitro Studies

In vitro studies have evaluated the efficacy of this compound against various cancer cell lines. Notably:

  • IC50 Values : Certain derivatives have exhibited IC50 values in the micromolar range against a panel of NCI cancer cell lines, indicating their potential as therapeutic agents .

Study 1: Anticancer Efficacy

A study focused on the anticancer effects of 1-Ethyl-4-oxo-1,4-dihydrocinnoline derivatives demonstrated significant growth inhibition in several cancer cell lines. The most promising compound showed an IC50 value of approximately 10 μM against breast cancer cells.

Study 2: Neuroprotective Potential

Another study investigated the neuroprotective effects of a related compound as a BACE-1 inhibitor. The compound displayed a high affinity for the enzyme with an IC50 value of 1.89 μM, suggesting its potential role in Alzheimer's treatment .

Data Table: Biological Activities

Activity TypeTarget/MechanismIC50 Value (μM)Reference
AnticancerVarious cancer cell lines~10
BACE-1 InhibitionAlzheimer's Disease1.89
Kinase InhibitionC-Raf Kinase8.7

Properties

IUPAC Name

1-ethyl-4-oxocinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-13-8-6-4-3-5-7(8)10(14)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQWKPUMNAVRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 25 g 3-cyano-1-ethyl-1,4-dihydro-4-oxocinnoline, 100 g sodium hydroxide, 400 ml ethanol and 100 ml water was stirred at 70° C. for 3 hr. After the removal of ethanol by evaporation, to the mixture was added conc. hydrochloric acid to precipitate crystalline materials. Precipitates were separated by filtration, washed with water, ethyl ether/ethanol and dried to yield 25.6 g of the desired compound. Mp.=206°-208° C.
Name
3-cyano-1-ethyl-1,4-dihydro-4-oxocinnoline
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25 g
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100 g
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400 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.